

A Comprehensive Technical Guide to the Discovery and History of (R)-DPN

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Compound of Interest		
Compound Name:	(R)-DPN	
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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acronym "DPN" is utilized in scientific literature to refer to at least two distinct chemical entities: Diarylpropionitrile, a selective estrogen receptor modulator, and derivatives of 2-(di-n-propylamino)tetralin, which are ligands for dopamine and serotonin receptors. This guide addresses both compound classes to ensure a comprehensive overview, with a primary focus on the dopaminergic agent due to the common abbreviation "DPAT" for di-n-propylaminotetralin derivatives.

Part 1: (R)-5-Hydroxy-2-(di-n-propylamino)tetralin ((R)-5-OH-DPAT): A Dopamine Receptor Ligand Introduction

The 2-aminotetralin scaffold has been a cornerstone in the development of ligands for dopamine receptors, providing critical tools for understanding their function and signaling. Within this class, the enantiomers of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have demonstrated distinct pharmacological profiles, highlighting the stereochemical requirements for dopamine receptor interaction. While the (S)-enantiomer is a potent dopamine D2 and D3 receptor agonist, the (R)-enantiomer, (R)-5-OH-DPAT, has been characterized as a weak antagonist at D2 receptors.[1] This contrasting activity between enantiomers makes (R)-5-OH-DPAT a valuable pharmacological tool for probing the nuances of dopamine receptor signaling.



Quantitative Data

The following tables summarize the binding affinities and functional activities of the enantiomers of 5-OH-DPAT.

Table 1: Binding Affinity of 5-OH-DPAT Enantiomers at Dopamine Receptors

Compound	Receptor	Ki (nM)	Radioligand	Cell Line	Reference
(S)-5-OH- DPAT	Human D3	0.66	[3H]spiperon e	CHO-K1	[2]
(S)-5-OH- PIPAT	Human D2	0.3-0.4 (Kd)	[125I]S(-)5- OH-PIPAT	HEK293	[3]
(S)-5-OH- PIPAT	Rat D3	0.3-0.4 (Kd)	[125I]S(-)5- OH-PIPAT	HEK293	[3]
(S)-5-OH- PIPAT*	Human D4	0.3-0.4 (Kd)	[125I]S(-)5- OH-PIPAT	СНО	[3]

Note: Data for the closely related analog S(-)-5-OH-PIPAT is included to provide further context on the high-affinity binding of this structural class to D2-like receptors.

Table 2: Functional Activity of 5-OH-DPAT Enantiomers at the D2 Dopamine Receptor



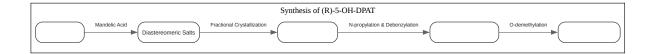
Compound	Assay	Parameter	Value	Cell Line/Syste m	Reference
(R)-5-OH- DPAT	GIRK Current Activation	Relative Efficacy	0.11 ± 0.01	Oocytes	[4]
(S)-5-OH- DPAT	GIRK Current Activation	Relative Efficacy	0.52 ± 0.01	Oocytes	[4]
(R)-5-OH- DPAT	GIRK Current Activation	Potency (EC50)	300 nM (approx.)	Oocytes	[4]
(S)-5-OH- DPAT	GIRK Current Activation	Potency (EC50)	10 nM (approx.)	Oocytes	[4]

Experimental Protocols

The enantiomers of 5-hydroxy-2-(dipropylamino)tetralin are synthesized from an optically active intermediate, 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene.[5] The resolution of this amine is achieved using mandelic acid.[5]

- Step 1: Resolution of 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene. The racemic amine is treated with an optically pure isomer of mandelic acid to form diastereomeric salts, which are then separated by fractional crystallization.
- Step 2: N-propylation. The separated enantiomers of the benzylamine are then N-propylated to introduce the two propyl groups.
- Step 3: Debenzylation. The benzyl protecting group is removed, typically by catalytic hydrogenation.
- Step 4: O-demethylation. The methoxy group at the 5-position is demethylated to yield the final 5-hydroxy product.





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Caption: Synthetic scheme for (R)-5-OH-DPAT.

This protocol is adapted from methods used for characterizing D2-like receptor ligands.[3]

- Objective: To determine the binding affinity (Ki) of (R)-5-OH-DPAT for dopamine receptors.
- Materials:
 - Cell membranes from HEK293 or CHO cells expressing the human dopamine receptor subtype of interest (e.g., D2, D3).
 - Radioligand (e.g., [3H]spiperone or [125I]S(-)5-OH-PIPAT).
 - (R)-5-OH-DPAT and other competing ligands.
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
 - Scintillation fluid and vials.
 - Glass fiber filters.
 - Filtration apparatus.
- Procedure:
 - Prepare serial dilutions of (R)-5-OH-DPAT.

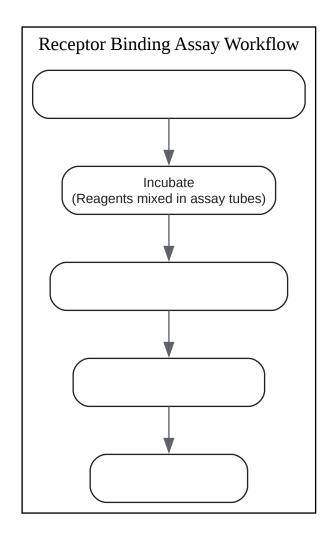
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- In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of (R)-5-OH-DPAT or buffer (for total binding).
- For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).
- Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.





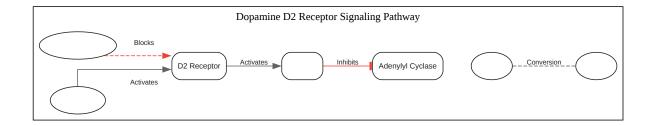
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Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[6][7] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] (R)-5-OH-DPAT, as a weak antagonist, would be expected to block the dopamine-induced inhibition of adenylyl cyclase.





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Caption: Simplified D2 receptor signaling via Gai.

Part 2: (R)-DiaryIpropionitrile ((R)-DPN): An Estrogen Receptor β Agonist Introduction

Diarylpropionitrile (DPN) is a non-steroidal, highly selective agonist for the estrogen receptor β (ER β).[9][10] As a chiral molecule, DPN exists as (R)- and (S)-enantiomers.[9] Studies have shown that both enantiomers retain a high preference for ER β over ER α , with the (R)-enantiomer being the more potent of the two.[9][10] This makes **(R)-DPN** a valuable tool for elucidating the specific physiological roles of ER β .

Quantitative Data

Table 3: Binding Affinity of DPN Enantiomers at Estrogen Receptors

Compound	Receptor	Ki (nM)	Reference
(R)-DPN	ERβ	1.82	[11]
(S)-DPN	ERβ	0.27	[11]
(R)-DPN	ERα	147	[11]
(S)-DPN	ERα	>1000	[11]



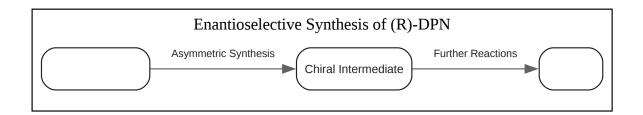
Note: There are conflicting reports in the literature regarding which enantiomer has a higher affinity. The data from Weiser et al. (2009) is presented here, while Carroll et al. (2012) report the (R)-enantiomer to be more potent.[9][11]

Table 4: Functional Activity of DPN Enantiomers at Estrogen Receptors

Compound	Receptor	EC50 (nM)	Assay	Cell Line	Reference
(R)-DPN	ERβ	0.8	Luciferase Reporter	HEC-1	[12]
(R)-DPN	ERα	2.9	Luciferase Reporter	HEC-1	[12]
(S)-DPN	ERβ	-	-	-	-
(S)-DPN	ERα	-	-	-	-

Experimental Protocols

An efficient enantioselective synthesis of **(R)-DPN** has been developed, allowing for the comparison of the individual isomers.[9]



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Caption: General scheme for the enantioselective synthesis of **(R)-DPN**.

This protocol is based on established methods for assessing ligand binding to estrogen receptors.[13]

• Objective: To determine the relative binding affinity of **(R)-DPN** for ER α and ER β .



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- Recombinant human ERα and ERβ.
- Radioligand: [3H]-17β-estradiol ([3H]-E2).
- (R)-DPN and other test compounds.
- · Assay buffer.
- Dextran-coated charcoal suspension.
- Scintillation counter and fluid.

Procedure:

- Prepare serial dilutions of (R)-DPN.
- Incubate the recombinant ER protein with a fixed concentration of [3H]-E2 and varying concentrations of (R)-DPN.
- Allow the reaction to reach equilibrium.
- Add dextran-coated charcoal to adsorb unbound [3H]-E2.
- Centrifuge to pellet the charcoal.
- Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.
- Quantify radioactivity.
- Calculate the IC50 and relative binding affinity.

This assay measures the ability of **(R)-DPN** to activate transcription through estrogen receptors.[14][15]

- Objective: To determine the functional potency (EC50) of **(R)-DPN** at ER α and ER β .
- Materials:



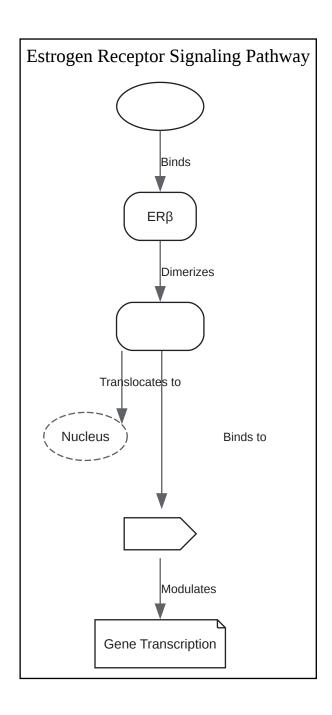
- A suitable cell line (e.g., HEC-1, T47D) that does not endogenously express high levels of ERs.
- Expression plasmids for ERα or ERβ.
- A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
- A control plasmid (e.g., expressing Renilla luciferase) for normalization.
- Transfection reagent.
- (R)-DPN.
- Luciferase assay reagents.
- Procedure:
 - Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
 - After allowing for protein expression, treat the cells with varying concentrations of (R) DPN.
 - Incubate for a set period (e.g., 24 hours).
 - Lyse the cells and measure both firefly and Renilla luciferase activity.
 - Normalize the firefly luciferase activity to the Renilla luciferase activity.
 - Plot the normalized luciferase activity against the concentration of (R)-DPN to determine the EC50.

Signaling Pathways

Estrogen receptors are nuclear receptors that function as ligand-activated transcription factors. Upon binding to an agonist like **(R)-DPN**, the receptor undergoes a conformational change,



dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.



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Caption: Classical signaling pathway of the estrogen receptor.



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